2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)- is a synthetic nucleoside analog. Compounds of this class are often used in medicinal chemistry due to their potential antiviral and anticancer properties. These compounds mimic the structure of natural nucleosides and can interfere with nucleic acid synthesis in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a modified sugar moiety with a heterocyclic base. For this compound, the synthesis might involve:
Preparation of the sugar moiety: The 5-deoxy-5-fluoro-beta-L-ribofuranosyl part can be synthesized from ribose through a series of chemical modifications, including fluorination and deoxygenation.
Coupling with the base: The brominated pyrimidinedione can be coupled with the modified sugar using glycosylation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The bromine atom in the pyrimidinedione ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives of the sugar moiety.
Reduction: Formation of reduced derivatives, though less common.
Substitution: Formation of substituted pyrimidinedione derivatives.
Scientific Research Applications
Chemistry
Synthesis of analogs: Used as a starting material for the synthesis of other nucleoside analogs.
Biology
Enzyme studies: Used to study the interaction with enzymes involved in nucleic acid metabolism.
Medicine
Antiviral agents: Potential use in the development of antiviral drugs.
Anticancer agents: Potential use in the development of anticancer drugs.
Industry
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to:
Inhibition of nucleic acid synthesis: By acting as chain terminators or inhibitors of polymerases.
Disruption of cellular processes: By interfering with DNA or RNA synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(beta-D-arabinofuranosyl)
- 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-(beta-D-ribofuranosyl)
Uniqueness
- Bromine substitution : The presence of a bromine atom can influence the compound’s reactivity and biological activity.
- Fluorinated sugar moiety : The fluorine atom in the sugar moiety can enhance the compound’s stability and interaction with biological targets.
Properties
CAS No. |
38817-30-0 |
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Molecular Formula |
C9H10BrFN2O5 |
Molecular Weight |
325.09 g/mol |
IUPAC Name |
5-bromo-1-[(2S,3S,4R,5R)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m0/s1 |
InChI Key |
ONUVAOQZEVZTLW-TYQACLPBSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CF)O)O)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)Br |
Origin of Product |
United States |
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